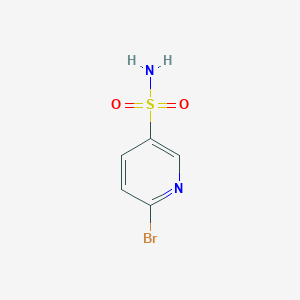

6-Bromopyridin-3-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromopyridine-3-sulfonamide is a chemical compound with the CAS Number: 263340-08-5 . It has a molecular weight of 237.08 and its IUPAC name is 6-bromo-3-pyridinesulfonamide . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 6-Bromopyridine-3-sulfonamide is 1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

6-Bromopyridine-3-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 237.08 .Wissenschaftliche Forschungsanwendungen

- Anwendung: 6-Bromopyridin-3-sulfonamid dient als wertvolles Borreagenz in Suzuki–Miyaura-Kupplungsreaktionen. Durch die Kupplung mit verschiedenen Aryl- oder Vinylboronaten können Forscher verschiedene Biarylverbindungen synthetisieren, die in der Pharmazie, Agrochemie und Materialwissenschaft Anwendung finden .

- Anwendung: this compound kann zur Synthese substituierter Pyridine verwendet werden, die übliche Heterocyclen sind. Diese Derivate weisen vielfältige biologische Aktivitäten auf und dienen als Zwischenprodukte in der Arzneimittelentwicklung .

- Anwendung: this compound kann in sein entsprechendes Trifluoroborat-Derivat umgewandelt werden. Diese Organotrifluoroborate nehmen an Kreuzkupplungsreaktionen, Ligandensynthese und anderen Transformationen teil .

- Anwendung: this compound kann so modifiziert werden, dass es Phosphin- oder Amin-Boran-Einheiten enthält. Diese Komplexe nehmen an Reduktionsreaktionen, Hydrosilylierung und Katalyse teil .

Suzuki–Miyaura-Kupplung

Arylierung und Heterocyclensynthese

Organotrifluoroborat-Chemie

Phosphin/Amin-Boran-Komplexe

Wirkmechanismus

Target of Action

6-Bromopyridine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target bacterial enzymes involved in the synthesis of folic acid, a crucial component for DNA replication . .

Mode of Action

Sulfonamides, including 6-Bromopyridine-3-sulfonamide, are believed to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of nucleotides, which are essential for DNA replication. This leads to the cessation of bacterial growth and replication

Pharmacokinetics

Sulfonamides generally exhibit good oral absorption, wide distribution in the body, metabolism in the liver, and excretion in the urine .

Result of Action

The primary result of the action of 6-Bromopyridine-3-sulfonamide, like other sulfonamides, is the inhibition of bacterial growth by disrupting folic acid synthesis and, consequently, DNA replication

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromopyridine-3-sulfonamide. For instance, the presence of PABA in the environment can reduce the effectiveness of sulfonamides due to competitive inhibition . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Safety and Hazards

Zukünftige Richtungen

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, 6-Bromopyridine-3-sulfonamide, as a substituted pyridine, could have potential future applications in these areas.

Biochemische Analyse

Biochemical Properties

Sulfonamides, including 6-Bromopyridine-3-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Cellular Effects

The effect of sulfonamides on bacterial cells includes mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides

Molecular Mechanism

Sulfonamides generally act through the blockage of folic acid synthesis

Eigenschaften

IUPAC Name |

6-bromopyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXUFFXEZONGGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263340-08-5 |

Source

|

| Record name | 6-bromopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2374583.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide](/img/structure/B2374584.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2374591.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)

![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2374595.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2374598.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2374604.png)